molecular formula C13H18O2S B1425064 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid CAS No. 1082602-24-1

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid

Cat. No.: B1425064
CAS No.: 1082602-24-1
M. Wt: 238.35 g/mol
InChI Key: GLZLGKPLGFUROM-UHFFFAOYSA-N
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Description

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This particular compound features a tert-butyl group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. The compound contains a thiophene ring, which is a common motif in biologically active compounds . Thiophene derivatives are known to interact with various biological targets, leading to diverse physiological effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid are currently unknown . The compound’s tert-butyl group could potentially influence its pharmacokinetic properties, as tert-butyl groups are known to affect the steric congestion and conformational rigidity of molecules .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10), can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted thiophenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-3-carboxylic acid
  • Benzothiophene-3-carboxylic acid
  • Tetrahydrothiophene derivatives

Uniqueness

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other thiophene derivatives and can lead to different chemical and biological properties .

Properties

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h7-8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZLGKPLGFUROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid
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6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid
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6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid
Reactant of Route 6
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid

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